molecular formula C16H15NO4 B5574856 methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate

methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate

Cat. No.: B5574856
M. Wt: 285.29 g/mol
InChI Key: RGNRJAZBANWNAV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoate is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-({2-[(hydroxyimino)methyl]phenoxy}methyl)benzoate is 285.10010796 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystals and Mesophase Behavior

  • Schiff Base/Ester Liquid Crystals : A study by Ahmed et al. (2019) prepared and investigated Schiff base ester liquid crystals for mesophase formation and stability. These compounds displayed nematic phase behavior influenced by lateral substituents, offering insights into the design of materials with tunable thermal and mesomorphic properties (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).

Molecular Structures and Catalytic Studies

  • Diorganotin(IV) Complexes : Basu, Masharing, and Das (2012) synthesized diorganotin(IV) complexes of a polyaromatic azo-azomethine ligand derived from salicylaldehyde and ortho-aminophenol. These complexes exhibit unique molecular structures and potential applications in catalysis and material science (Basu, Masharing, & Das, 2012).

Chemosensors

  • Selective and Colorimetric Fluoride Chemosensors : Ma et al. (2013) reported on novel anion sensors for fluoride sensing, highlighting their colorimetric and spectroscopic properties. These findings contribute to the development of sensitive and selective chemosensors for environmental and biological applications (Ma, Li, Zong, Men, & Xing, 2013).

Photophysical Properties

  • Azo/Ester/Schiff Base Liquid Crystals : Another study by Ahmed et al. (2020) synthesized azo/ester/Schiff base liquid crystals, examining their mesomorphic stability and optical activity. These compounds demonstrated high thermal stability and wide-temperature mesomorphic ranges, underscoring their potential for advanced photonic applications (Ahmed, Saad, Ahmed, & Hagar, 2020).

Environmental Applications

  • Anaerobic Transformation of Phenol to Benzoate : Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, revealing mechanisms that could be leveraged for bioremediation strategies to mitigate environmental pollution (Genthner, Townsend, & Chapman, 1989).

Properties

IUPAC Name

methyl 4-[[2-[(E)-hydroxyiminomethyl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(18)13-8-6-12(7-9-13)11-21-15-5-3-2-4-14(15)10-17-19/h2-10,19H,11H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNRJAZBANWNAV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.